molecular formula C17H20N2O2 B5296796 3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide

3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B5296796
M. Wt: 284.35 g/mol
InChI Key: RPQGQMGHHLYEDV-UHFFFAOYSA-N
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Description

3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a propoxy group at the 3-position and a pyridin-4-yl ethyl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-propoxybenzoic acid and 4-pyridineethanol.

    Amidation Reaction: The 3-propoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with 4-pyridineethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: The benzamide can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-(pyridin-4-yl)benzamide: Similar structure but with an ethyl group instead of a propoxy group.

    N-methyl-4-(pyridin-4-yl)benzamide: Similar structure but with a methyl group instead of a propoxy group.

    3-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide: Similar structure but with a methoxy group instead of a propoxy group.

Uniqueness

3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets compared to its analogs.

Properties

IUPAC Name

3-propoxy-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-11-21-16-6-4-5-15(12-16)17(20)19-13(2)14-7-9-18-10-8-14/h4-10,12-13H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQGQMGHHLYEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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